

(2R,3S)-Chlorpheg: An In-depth Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: (2R,3S)-Chlorpheg

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Disclaimer: Publicly available experimental data on the solubility and stability of **(2R,3S)-Chlorpheg**, also known as (2S)-2-amino-3-(4-chlorophenyl)pentanedioic acid (CAS: 114029-88-8), is limited. This guide provides a comprehensive framework based on the known chemical structure of Chlorpheg, data from analogous compounds (chlorinated aromatic compounds and glutamic acid derivatives), and established methodologies for the physicochemical characterization of pharmaceutical compounds. The quantitative data presented herein is illustrative and intended to serve as a template for experimental design and data presentation.

Introduction

(2R,3S)-Chlorpheg, with the chemical name (2S)-2-amino-3-(4-chlorophenyl)pentanedioic acid, is a derivative of glutamic acid. As a glutamate analog, it is of interest for its potential to interact with glutamate receptors and transporters, which are pivotal in excitatory neurotransmission.^{[1][2]} The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation development to in vivo efficacy and safety. This document outlines the core studies and methodologies required to thoroughly characterize the solubility and stability profile of **(2R,3S)-Chlorpheg**.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor affecting its absorption and bioavailability. Based on its structure—a zwitterionic amino acid with a lipophilic chlorophenyl group—the solubility of **(2R,3S)-Chlorpheg** is expected to be highly dependent on pH and the polarity of the solvent.

Predicted Solubility Characteristics

- **Aqueous Solubility:** As an amino acid, Chlorpheg possesses both an acidic carboxylic acid group and a basic amino group. Its aqueous solubility is anticipated to be lowest at its isoelectric point (pI) and significantly higher at pH values above and below the pI, where it exists as a charged species.
- **Organic Solubility:** The presence of the chlorophenyl group imparts significant non-polar character. Therefore, solubility is expected in polar organic solvents, with limited solubility in non-polar aliphatic hydrocarbons.

Quantitative Solubility Data (Illustrative)

The following table presents a template for the systematic evaluation of Chlorpheg's solubility in various media relevant to pharmaceutical development.

Solvent/Medium	Temperature (°C)	Illustrative Solubility (mg/mL)	Method
0.1 N HCl (pH 1.2)	25	15.2	Shake-Flask Method
Acetate Buffer (pH 4.5)	25	1.8	Shake-Flask Method
Phosphate Buffer (pH 6.8)	25	8.5	Shake-Flask Method
Phosphate Buffered Saline (pH 7.4)	25	12.1	Shake-Flask Method
Water	25	2.5	Shake-Flask Method
Methanol	25	22.0	Shake-Flask Method
Ethanol	25	14.5	Shake-Flask Method
Dimethyl Sulfoxide (DMSO)	25	>100	Shake-Flask Method
Dichloromethane	25	<0.1	Shake-Flask Method

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are fundamental for determining storage conditions, retest periods, and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Summary of Forced Degradation Studies (Illustrative Data)

This table summarizes the expected outcomes of forced degradation studies on **(2R,3S)-Chlorpheg**.

Stress Condition	Duration	Assay (% Initial)	Purity (% Area)	Major Degradants (% Area)	Observations
0.1 N HCl, 60°C	24 hours	92.5	94.1	D1 (2.8%), D2 (1.5%)	Minor degradation observed.
0.1 N NaOH, 60°C	8 hours	85.1	88.2	D3 (7.5%), D4 (2.1%)	Significant degradation. Potential hydrolysis.
3% H ₂ O ₂ , Room Temp	24 hours	90.3	91.5	D5 (5.2%)	Oxidation is a likely degradation pathway.
Thermal (80°C, dry)	48 hours	98.8	99.1	D1 (0.5%)	Thermally stable in solid form.
Photostability (ICH Q1B Option 2)	-	97.2	98.0	D6 (1.1%)	Minor degradation upon exposure to light.

Long-Term Stability (Illustrative Data)

Long-term stability studies are conducted under recommended storage conditions to establish the retest period.

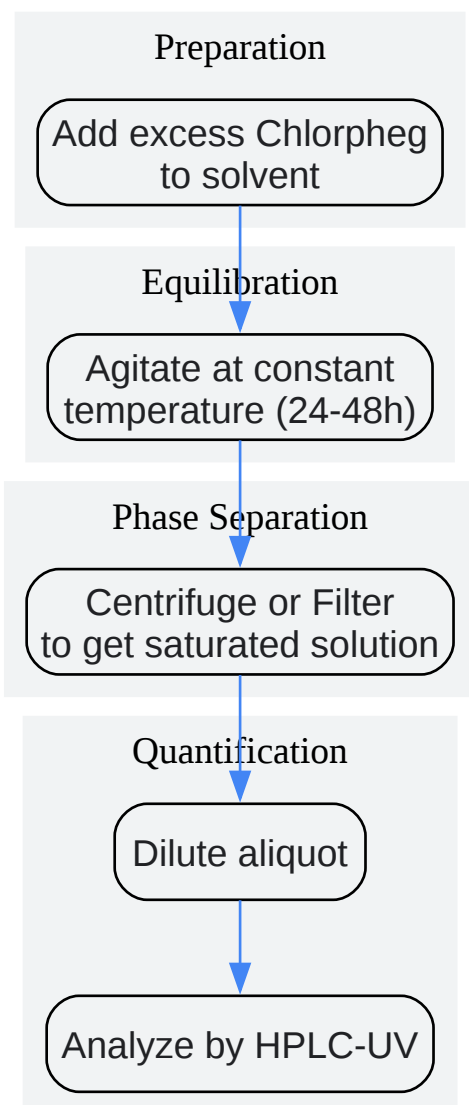
Storage Condition	Time Point (Months)	Assay (% Initial)	Purity (% Area)
25°C / 60% RH	0	100.0	99.8
	3	99.7	
	6	99.5	
	12	99.1	
40°C / 75% RH	0	100.0	99.8
	3	98.2	
	6	96.5	

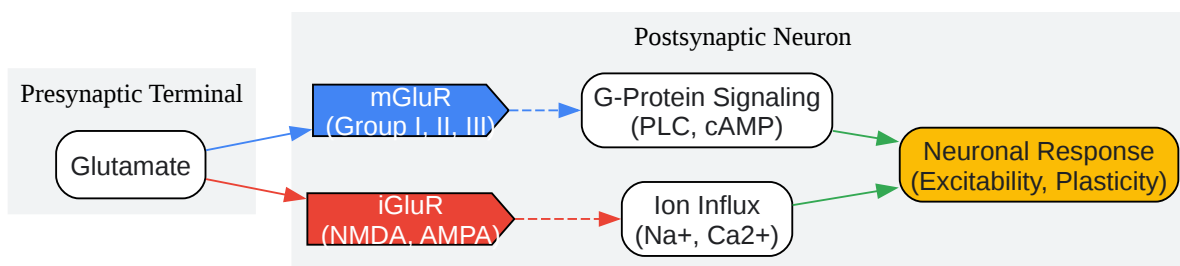
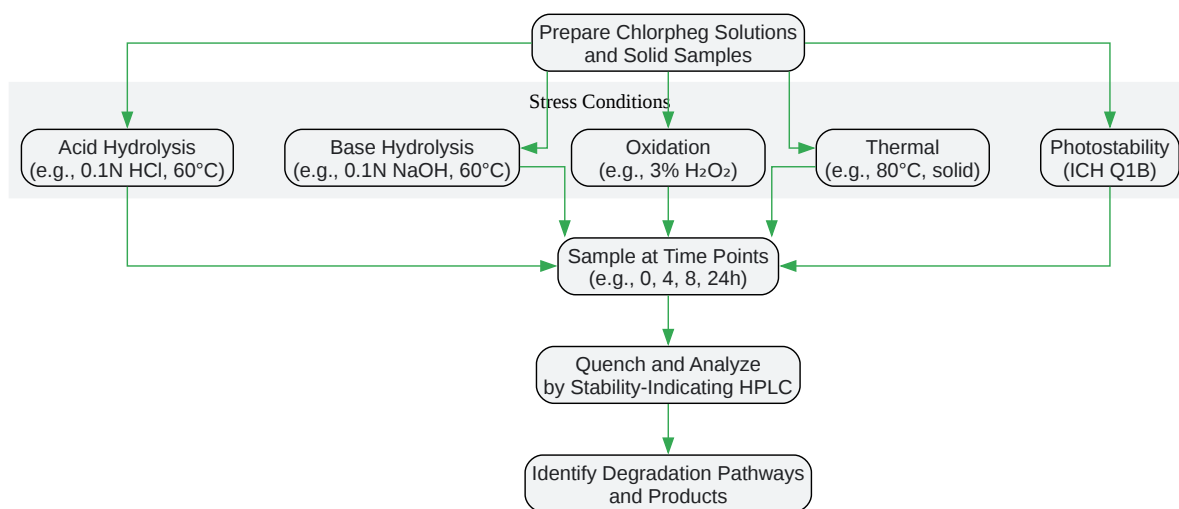
Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

- Preparation: Add an excess amount of **(2R,3S)-Chlorpheg** to a known volume of the selected solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the samples (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.
- Quantification: Aspirate a precise aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of **(2R,3S)-Chlorpheg** using a validated analytical method, such as HPLC-UV.^{[6][7]}





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